- Synthetic analogs of natural isoflavonesUkrainskii Khimicheskii Zhurnal (Russian Edition), 1984, 50(12), 1301-6,
Cas no 96644-05-2 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one)

96644-05-2 structure
商品名:3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one, 3-(4-bromophenyl)-7-hydroxy-
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one(SALTDATA: FREE)
- 3-(4-bromophenyl)-7-hydroxychromen-4-one
- 4'-bromo-7-hydroxylisoflavone
- 7-hydroxy-4'-bromoisoflavone
- 3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one (ACI)
- SR-01000417044
- 3-(4-bromophenyl)-7-hydroxy-chromen-4-one
- MFCD01235529
- NGCRKXKWFTUSKG-UHFFFAOYSA-N
- AS-42777
- DTXSID70419862
- EU-0036551
- AKOS BBS-00006060
- CS-0268094
- 96644-05-2
- WDA64405
- IDI1_008641
- SR-01000417044-1
- Z57604386
- F0196-0669
- HMS1413D04
- IFLab1_000422
- VU0088448-2
- AKOS000270915
- SY237384
- DS-013830
- BBL034809
- 3-(4-bromo-phenyl)-7-hydroxy-chromen-4-one
- STK888283
- SCHEMBL2549643
- 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one
-
- MDL: MFCD01235529
- インチ: 1S/C15H9BrO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
- InChIKey: NGCRKXKWFTUSKG-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=CC(=CC=2)O)OC=C1C1C=CC(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 315.97400
- どういたいしつりょう: 315.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- PSA: 50.44000
- LogP: 3.92810
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one セキュリティ情報
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16235-250mg |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 250mg |
¥842.0 | 2024-07-18 | |
Life Chemicals | F0196-0669-1mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-20μmol |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-25mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0196-0669-30mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
TRC | B699886-1mg |
3-(4-Bromophenyl)-7-hydroxy-4H-1-benzopyran-4-one |
96644-05-2 | 1mg |
$ 190.00 | 2023-04-18 | ||
Alichem | A019125192-1g |
3-(4-Bromophenyl)-7-hydroxy-4h-chromen-4-one |
96644-05-2 | 95% | 1g |
$347.00 | 2023-08-31 | |
Life Chemicals | F0196-0669-4mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
eNovation Chemicals LLC | Y1190846-1g |
3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 95% | 1g |
$385 | 2024-07-20 | |
Life Chemicals | F0196-0669-5mg |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one |
96644-05-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide ; 1 h, 50 - 55 °C; 1.5 h, 75 - 80 °C
リファレンス
- Synthesis, anisotropic behavior and structural changes in some para-substituted isoflavones: 4'-substituted-7-(4''-decyloxybenzoyloxy)-4H-1-benzopyran-4-onesPhase Transitions, 2011, 84(3), 256-268,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
リファレンス
- Synthesis and structural study on heterocyclic compounds 7-decanoyloxy-3-(4'-substituted phenyl)-4H-1-benzopyran-4-ones: Crystal structure of 7-decanoyloxy-3-(4'-methylphenyl)-4H-1-benzopyran-4-oneJournal of Molecular Structure, 2010, 967(1-3), 25-33,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 90 min, rt → 85 °C; 85 °C → 10 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
1.2 Reagents: Phosphorus oxychloride ; rt; 18 h, reflux
リファレンス
- "One pot" synthesis of isoflavoneJiangsu Huagong, 2007, 35(2), 38-39,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C; 80 °C → rt
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.3 Solvents: Methanol ; 30 min, 50 °C
リファレンス
- Compounds useful for the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2) and modulating alcohol consumption, dependence and abuse, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: (T-4)-Tribromo[1,1′-oxybis[ethane]]boron ; 4 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
1.2 Reagents: Phosphorus pentachloride Solvents: Dimethylformamide ; 10 min, 0 °C; 30 min, 25 °C; 30 min, 55 °C; 30 min, 25 °C; 3 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; reflux
リファレンス
- Synthesis of diaminobutoxy-substituted isoflavonoids and derivatives as mitochondrial complex I inhibitors for cancer treatment, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
1.2 Solvents: Dimethylformamide ; 20 min, rt
1.3 Reagents: Boron trifluoride etherate ; 40 min, rt; rt → 50 °C
1.4 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 20 min, 50 °C; 2 h, 50 °C → 110 °C
リファレンス
- Antiinflammatory isoflavones and analogues, United States, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Triethyl orthoformate Catalysts: Piperidine Solvents: Pyridine
リファレンス
- Chemistry of isoflavone heteroanalogs. 10. Synthesis of pyrimidines by recyclization of isoflavones and their heteroanalogsKhimiya Geterotsiklicheskikh Soedinenii, 1985, (11), 1542-50,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 55 °C
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
1.2 Reagents: Methanesulfonyl chloride ; 1 h, 55 °C; 55 °C → 80 °C; 2 h, 80 °C
1.3 Solvents: Water ; cooled
リファレンス
- Synthesis, thermal stabilities, and anisotropic properties of some new isoflavone-based esters 7-decanoyloxy-3-(4'-substitutedphenyl)-4H-1-benzopyran-4-onesLiquid Crystals, 2008, 35(3), 315-323,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 2 h, rt → 110 °C; 110 °C → rt
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
1.2 Solvents: Dimethylformamide ; 10 min, rt; 3 - 5 h, rt → 110 °C
リファレンス
- Development of 3-alkyl-6-methoxy-7-hydroxy-chromones (AMHCs) from natural isoflavones, a new class of fluorescent scaffolds for biological imagingChemical Communications (Cambridge, 2015, 51(5), 881-884,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 90 min, rt → 85 °C; 30 min, 90 °C
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
1.2 Reagents: Phosphorus pentachloride ; 20 h, 60 °C; 1 h, rt
リファレンス
- Preparation of 3,4-diarylpyrazoles as inhibitors of heat shock protein 90 (HSP90) and their use in the therapy of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Anti-viral compounds that activate the RIG-I pathway and innate immunity, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dimethylformamide ; 1 h, 55 °C; 24 h, 80 °C
リファレンス
- Synthesis of structurally diverse biflavonoidsTetrahedron, 2018, 74(38), 5089-5101,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 4 h, 70 - 75 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
1.2 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ; 1.5 h, 75 - 80 °C
リファレンス
- New para-substituted non-symmetric isoflavones for their fast photo-switching ability: Synthesis and their liquid crystal characterizationSpectrochimica Acta, 2015, (2015), 1115-1122,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Pyridine , Piperidine Solvents: Pyridine , Triethyl orthoformate
リファレンス
- Synthesis of analogs of natural isoflavones via 2,4-dihydroxydeoxybenzoinsKhimiya Prirodnykh Soedinenii, 1985, (6), 781-4,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; rt; rt → 50 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
1.2 Solvents: Dimethylformamide ; 50 °C; 1 h, 50 °C → 100 °C
リファレンス
- Novel Daidzein Analogs and Their in Vitro Anti-Influenza ActivitiesChemistry & Biodiversity, 2015, 12(4), 685-696,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 5 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
1.2 Reagents: Morpholine Solvents: Isopropanol ; 7 h, 80 °C
リファレンス
- Synthesis of daidzin analogues as potential agents for alcohol abuseBioorganic & Medicinal Chemistry, 2003, 11(18), 4069-4081,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , Methanesulfonyl chloride Solvents: Dimethylformamide
リファレンス
- Studies on synthesis and antitumor activities of soybean isoflavones and their derivativesYaoxue Xuebao, 2000, 35(8), 583-586,
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Raw materials
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one Preparation Products
3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one 関連文献
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
推奨される供給者
Amadis Chemical Company Limited
(CAS:96644-05-2)3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one

清らかである:99%
はかる:1g
価格 ($):340.0